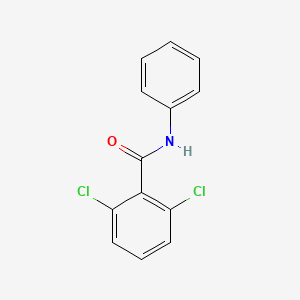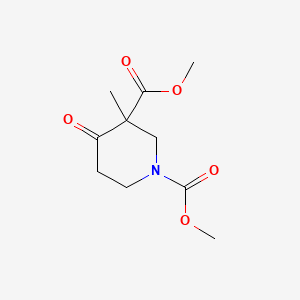
Perfluoro dimethylethylpentane
描述
Perfluoro dimethylethylpentane is a perfluorinated compound characterized by the replacement of all hydrogen atoms in its structure with fluorine atoms. This substitution results in a compound with exceptional thermal and chemical stability, making it highly resistant to degradation. This compound is part of a broader class of perfluorinated compounds known for their unique properties and diverse applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of perfluoro dimethylethylpentane typically involves the electrochemical fluorination of hydrocarbons. This process, known as electrofluorination, uses anhydrous hydrogen fluoride as the fluorine source and an electric current to replace hydrogen atoms with fluorine atoms in the hydrocarbon structure. The reaction conditions include maintaining a low temperature and using a nickel or steel electrode to facilitate the fluorination process.
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the continuous electrofluorination of hydrocarbons in specialized reactors designed to handle the corrosive nature of hydrogen fluoride. The resulting perfluorinated compounds are then purified through distillation and other separation techniques to obtain the desired product.
化学反应分析
Types of Reactions: Perfluoro dimethylethylpentane primarily undergoes substitution reactions due to the strong carbon-fluorine bonds that resist oxidation and reduction. These substitution reactions often involve the replacement of fluorine atoms with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in the substitution reactions of this compound include organometallic compounds, such as lithium or magnesium reagents, which facilitate the replacement of fluorine atoms. The reactions typically occur under anhydrous conditions and at elevated temperatures to ensure the desired transformation.
Major Products Formed: The major products formed from the substitution reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with lithium reagents can produce organolithium compounds, while reactions with magnesium reagents can yield organomagnesium compounds.
科学研究应用
Perfluoro dimethylethylpentane has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a solvent and reagent in various reactions, particularly those requiring high thermal and chemical stability. In biology and medicine, this compound is utilized in the development of drug delivery systems and imaging agents due to its biocompatibility and inert nature. Industrially, it finds applications in the production of high-performance materials, such as coatings and lubricants, that require resistance to extreme conditions.
作用机制
The mechanism of action of perfluoro dimethylethylpentane is primarily attributed to its strong carbon-fluorine bonds, which confer exceptional stability and resistance to degradation. These bonds prevent the compound from undergoing typical chemical reactions, allowing it to maintain its structure and function under harsh conditions. The molecular targets and pathways involved in its action are related to its ability to form stable interactions with other molecules, enhancing its performance in various applications.
相似化合物的比较
Similar Compounds: Perfluoro dimethylethylpentane is similar to other perfluorinated compounds, such as perfluorooctanoic acid, perfluorodecanoic acid, and perfluorotetradecanoic acid. These compounds share the characteristic of having all hydrogen atoms replaced by fluorine atoms, resulting in high stability and resistance to degradation.
Uniqueness: What sets this compound apart from other similar compounds is its specific molecular structure, which provides a unique combination of properties. Its particular arrangement of carbon and fluorine atoms results in a compound with distinct thermal and chemical stability, making it suitable for specialized applications that require these characteristics.
属性
IUPAC Name |
1,1,1,2,2,3,4,5,5,5-decafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F20/c10-1(4(13,14)9(27,28)29,2(11,5(15,16)17)6(18,19)20)3(12,7(21,22)23)8(24,25)26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXSLRJJTOFEMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF2CF[CF(CF3)2]2, C9F20 | |
| Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro-3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-4-(trifluoromethyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198289 | |
| Record name | Perfluoro dimethylethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50285-18-2 | |
| Record name | 1,1,1,2,2,3,4,5,5,5-Decafluoro-3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-4-(trifluoromethyl)pentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50285-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro dimethylethylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050285182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro dimethylethylpentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,4,5,5,5-decafluoro-3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-4-(trifluoromethyl)pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUORO DIMETHYLETHYLPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7RR804S1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


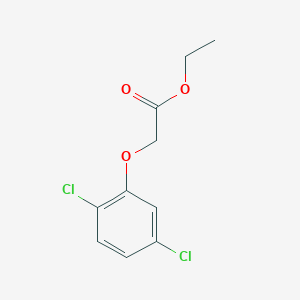
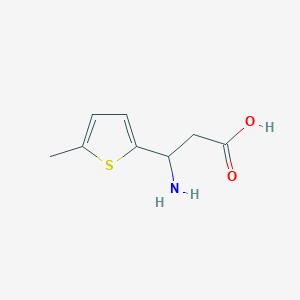
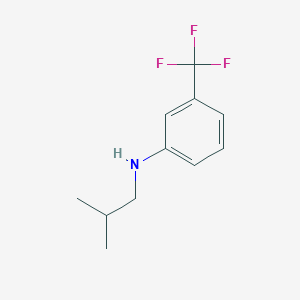
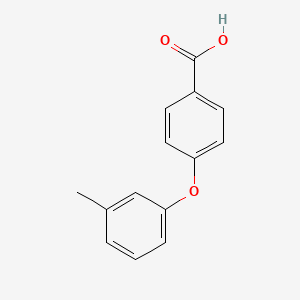
![3-[1-[5-(Trifluoromethyl)-2-pyridinyl]-4-piperidinyl]-1H-indole](/img/structure/B1622730.png)
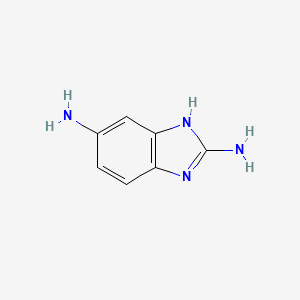
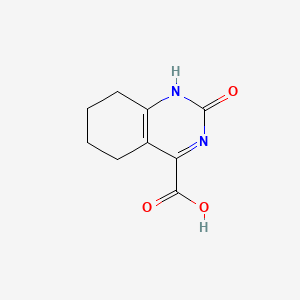
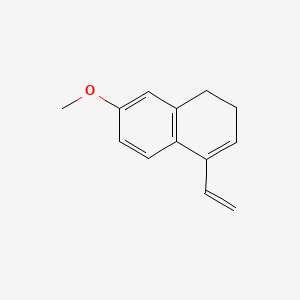
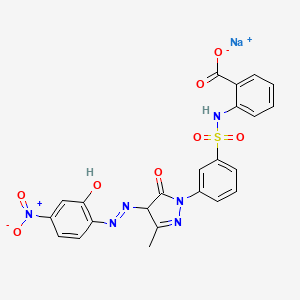
![5-[(3,5-Dichloro-2-hydroxyphenyl)diazenyl]-4-(ethoxycarbonylamino)-6-hydroxynaphthalene-2-sulfonic acid](/img/structure/B1622737.png)
